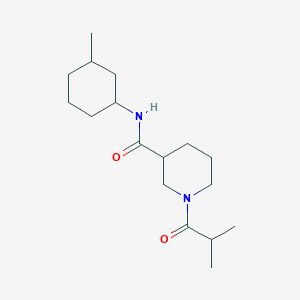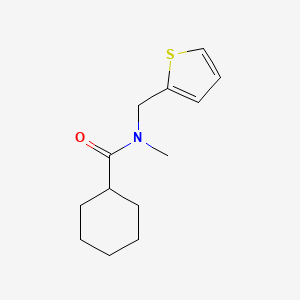
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide, commonly known as CTM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CTM is a member of the class of N-arylalkylamides, which are known for their diverse biological activities. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been extensively studied.
作用機序
The mechanism of action of CTM is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. CTM has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation, reward processing, and addiction. CTM has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
CTM has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. CTM has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. CTM has been shown to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
CTM has several advantages for lab experiments, including its high potency and selectivity for its target receptors. The compound is also relatively stable and can be easily synthesized using various methods. However, there are also limitations to using CTM in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on CTM. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential applications in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to fully understand the mechanism of action of CTM and its potential side effects.
合成法
CTM can be synthesized using various methods, including the reaction of cyclohexane carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with methylamine to form the corresponding amide. Another method involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with 2-(methylthio) benzylamine to form the corresponding amide. The synthesis of CTM has also been achieved through the reaction of cyclohexanecarboxylic acid with methylamine and 2-(methylthio) benzylamine in the presence of a coupling agent.
科学的研究の応用
CTM has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and spinal cord injury. CTM has also been studied for its potential use in the treatment of depression, anxiety, and addiction. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that CTM may be a potential treatment for drug addiction due to its ability to modulate the reward pathway in the brain.
特性
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-14(10-12-8-5-9-16-12)13(15)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRUCJOFRCKSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

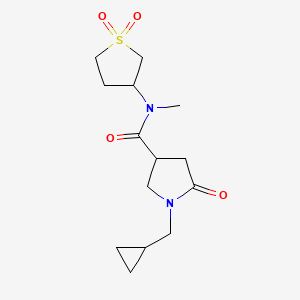
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)


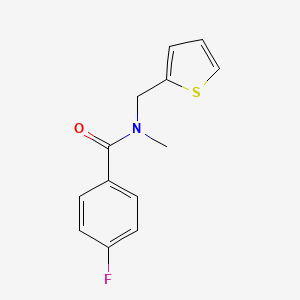
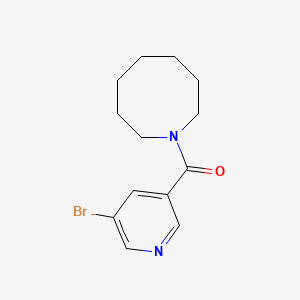
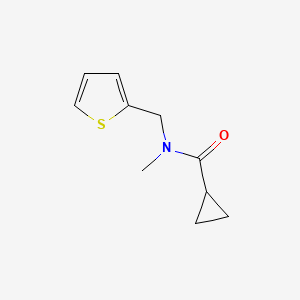
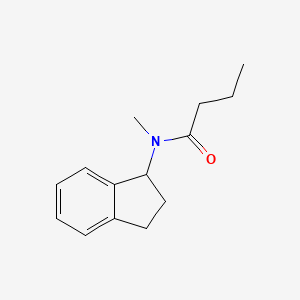
![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
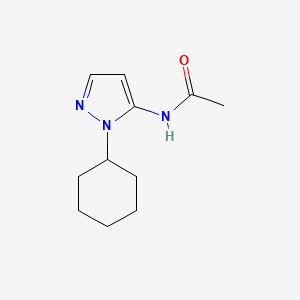
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)
